molecular formula C18H12N2O2S B11686136 N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide

N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B11686136
M. Wt: 320.4 g/mol
InChI Key: ZRNCXKURXWNHAP-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide typically involves the condensation of 4-(4-cyanophenoxy)aniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in anticancer research, it may inhibit kinases or other proteins involved in cell proliferation .

Comparison with Similar Compounds

N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound in various applications.

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12N2O2S/c19-12-13-3-7-15(8-4-13)22-16-9-5-14(6-10-16)20-18(21)17-2-1-11-23-17/h1-11H,(H,20,21)

InChI Key

ZRNCXKURXWNHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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